2-Amino-6-bromo-4-(2,2-difluoroethoxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-bromo-4-(2,2-difluoroethoxy)phenol is a chemical compound with the molecular formula C8H8BrF2NO2 and a molecular weight of 268.06 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and a difluoroethoxy group attached to a phenol ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-Amino-6-bromo-4-(2,2-difluoroethoxy)phenol involves several steps. One common method includes the copper-catalyzed oxidative amination of benzoxazoles and related azoles via C-H and C-N bond activation . The reaction conditions typically involve the use of copper catalysts and specific reagents to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-Amino-6-bromo-4-(2,2-difluoroethoxy)phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom and other functional groups can participate in substitution reactions, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Amino-6-bromo-4-(2,2-difluoroethoxy)phenol is utilized in various scientific research fields, including:
Chemistry: It is used as a reactant in the preparation of (aryl)oxadiazolobenzoxazinones via Suzuki-Miyaura reaction.
Industry: The compound’s unique properties make it valuable in industrial applications, including the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Amino-6-bromo-4-(2,2-difluoroethoxy)phenol involves its interaction with specific molecular targets and pathways. For example, in the Suzuki-Miyaura reaction, the compound participates in the formation of carbon-carbon bonds through a palladium-catalyzed process . The oxidative addition and transmetalation steps are crucial in this reaction, where the compound’s functional groups play a significant role.
Vergleich Mit ähnlichen Verbindungen
2-Amino-6-bromo-4-(2,2-difluoroethoxy)phenol can be compared with other similar compounds, such as:
2-Amino-4-bromophenol: This compound has a similar structure but lacks the difluoroethoxy group.
2-Bromo-4,6-difluorophenyl isocyanate: This compound contains bromine and fluorine atoms but has an isocyanate group instead of an amino group.
The presence of the difluoroethoxy group in this compound makes it unique and imparts distinct chemical properties that are valuable in various applications.
Eigenschaften
Molekularformel |
C8H8BrF2NO2 |
---|---|
Molekulargewicht |
268.06 g/mol |
IUPAC-Name |
2-amino-6-bromo-4-(2,2-difluoroethoxy)phenol |
InChI |
InChI=1S/C8H8BrF2NO2/c9-5-1-4(14-3-7(10)11)2-6(12)8(5)13/h1-2,7,13H,3,12H2 |
InChI-Schlüssel |
DFPSCEJSAUQGBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1N)O)Br)OCC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.